molecular formula C10H13NO3 B1444842 2-(Butan-2-yloxy)pyridine-4-carboxylic acid CAS No. 1250383-83-5

2-(Butan-2-yloxy)pyridine-4-carboxylic acid

Cat. No. B1444842
CAS RN: 1250383-83-5
M. Wt: 195.21 g/mol
InChI Key: NXRLBXTVLZAZCP-UHFFFAOYSA-N
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Description

“2-(Butan-2-yloxy)pyridine-4-carboxylic acid” is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an organic compound with the molecular formula C10H13NO3 .


Molecular Structure Analysis

The molecular weight of “this compound” is 195.22 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Scientific Research Applications

  • Reactive Extraction Techniques : Reactive extraction has been identified as an attractive technique for recovering carboxylic acids, including pyridine-2-carboxylic acid, from dilute aqueous solutions like fermentation broth. This is significant in the production of pharmaceuticals, herbicides, and metal salts. An appropriate extractant-diluent system can enhance the distribution of the acid with minimal toxicity (Datta & Kumar, 2014).

  • Extraction Efficiency Studies : The extraction of pyridine-3-carboxylic acid using different diluents was studied, revealing the influence of extractant composition and initial acid concentration on efficiency. This research is relevant for industries like food, pharmaceutical, and biochemistry (Kumar & Babu, 2009).

  • Antimicrobial Activities and DNA Interactions : Pyridine-2-carboxylic acid and its derivatives have been shown to exhibit significant antibacterial and antifungal activities. They also interact with DNA, which can be crucial in the development of new pharmaceutical compounds (Tamer et al., 2018).

  • Polymer Synthesis : Pyridine-based carboxylic acids have been used in the synthesis of thermally stable and organosoluble poly(ether–ester–imides), showcasing their application in creating advanced polymer materials (Faghihi et al., 2011).

  • Phosphine-Catalyzed Annulation : Ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates were synthesized using a phosphine catalyst and demonstrated high yields and regioselectivity. This finding is important in chemical synthesis and pharmaceutical research (Zhu et al., 2003).

  • Hydrolysis Studies : Research has focused on the hydrolysis of N-methyl derivatives of pyridine-based compounds, contributing to the understanding of chemical reactions and potential pharmaceutical applications (Lūsis et al., 1986).

  • Solubility and Thermodynamic Properties : Studies on the solubility of pyrrolidine-2-carboxylic acid in various solvents provide insights into its physical and chemical properties, which are important for its application in scientific research (Duan et al., 2015).

  • Supramolecular Bonding in Crystal Structures : The study of carboxylic acid-pyridine supramolecular synthons in crystal structures of pyrazinecarboxylic acids helps in understanding molecular interactions, which is valuable in crystal engineering and materials science (Vishweshwar et al., 2002).

properties

IUPAC Name

2-butan-2-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-7(2)14-9-6-8(10(12)13)4-5-11-9/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRLBXTVLZAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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